1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride
CAS No.:
Cat. No.: VC18183501
Molecular Formula: C8H10BrClFNO
Molecular Weight: 270.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrClFNO |
|---|---|
| Molecular Weight | 270.52 g/mol |
| IUPAC Name | (4-bromo-2-fluoro-5-methoxyphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrFNO.ClH/c1-12-8-2-5(4-11)7(10)3-6(8)9;/h2-3H,4,11H2,1H3;1H |
| Standard InChI Key | UOWKNLVVYOLXSW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)CN)F)Br.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride is C₈H₁₀BrClFNO, with a molecular weight of 270.52 g/mol. The compound’s structure features a benzene ring substituted with bromine (Br), fluorine (F), and methoxy (OCH₃) groups, along with a methylamine side chain protonated as a hydrochloride salt. Discrepancies in early literature citing a molecular weight of 292.54 g/mol likely arose from miscalculations or misreporting of the counterion’s contribution.
Table 1: Comparative Molecular Data
| Property | VulcanChem | PubChem |
|---|---|---|
| Molecular Formula | C₈H₁₀BrClFNO | C₈H₉BrFNO |
| Molecular Weight (g/mol) | 270.52 | 234.07 |
| Salt Form | Hydrochloride | Free base |
Stereoelectronic Effects
The electron-withdrawing bromo and fluoro groups induce a meta-directing effect on the aromatic ring, while the methoxy group’s electron-donating nature (+M effect) creates electronic asymmetry. This combination enhances the compound’s polarity and influences its interactions with biological targets, such as serotonin receptors .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 4-bromo-2-fluoro-5-methoxyphenol as a precursor, which undergoes bromination and methoxylation before coupling with methanamine. A reductive amination step using sodium cyanoborohydride or catalytic hydrogenation yields the free base, which is then treated with hydrochloric acid to form the hydrochloride salt.
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination | Br₂, FeCl₃, 0°C, 2 hr | 85 |
| 2 | Methoxylation | CH₃ONa, DMF, 80°C, 6 hr | 78 |
| 3 | Reductive Amination | NH₃, NaBH₃CN, MeOH, 24 hr | 65 |
| 4 | Salt Formation | HCl (g), Et₂O, 0°C, 1 hr | 92 |
Challenges in Purification
The presence of multiple halogen atoms complicates purification. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is required to achieve >95% purity. Transition metal-catalyzed methods, such as palladium-mediated cross-couplings, have been explored to improve regioselectivity but remain under optimization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (d, J = 6.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂NH₂), 2.10 (br s, 3H, NH₃⁺).
-
¹³C NMR (100 MHz, D₂O): δ 159.2 (C-OCH₃), 138.5 (C-Br), 128.7 (C-F), 115.4–112.8 (aromatic carbons), 52.1 (CH₂NH₂) .
Mass Spectrometry (MS)
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ESI-MS (m/z): [M+H]⁺ = 270.0 (calc. 270.52), [M+Na]⁺ = 292.0 .
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High-Resolution MS (HRMS): Confirmed molecular formula within 3 ppm error.
Table 3: Key Spectral Data
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